8-(4-tert-butylbenzoyl)-8-azabicyclo[3.2.1]oct-2-ene
Description
8-(4-tert-Butylbenzoyl)-8-azabicyclo[3.2.1]oct-2-ene is a bicyclic amine derivative featuring an 8-azabicyclo[3.2.1]oct-2-ene core substituted at the 8-position with a 4-tert-butylbenzoyl group. This compound belongs to a class of molecules known for their diverse pharmacological activities, including interactions with cholinergic receptors, neurotransmitter reuptake inhibition, and kinase modulation .
Properties
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl-(4-tert-butylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-18(2,3)14-9-7-13(8-10-14)17(20)19-15-5-4-6-16(19)12-11-15/h4-5,7-10,15-16H,6,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPZHUAMDWJNTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2C3CCC2C=CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-tert-butylbenzoyl)-8-azabicyclo[3.2.1]oct-2-ene typically involves multiple steps, starting with the preparation of the bicyclic core. One common method involves the cyclization of appropriate precursors under controlled conditions. The tert-butylbenzoyl group is then introduced through a Friedel-Crafts acylation reaction, using reagents such as aluminum chloride as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
8-(4-tert-butylbenzoyl)-8-azabicyclo[3.2.1]oct-2-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
Organic Synthesis
8-(4-tert-butylbenzoyl)-8-azabicyclo[3.2.1]oct-2-ene serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations enables the production of more complex molecules that can be used in pharmaceuticals and other chemical industries.
Research indicates that this compound may exhibit biological activity by interacting with specific biomolecules. Studies have explored its potential as an acetylcholinesterase inhibitor, which is significant for treating neurodegenerative diseases like Alzheimer's disease. The inhibition of acetylcholinesterase can lead to increased levels of acetylcholine, improving cognitive function.
Medicinal Chemistry
In medicinal chemistry, this compound is being investigated for its therapeutic potential. Its unique structure may allow it to modulate the activity of various enzymes and receptors, making it a candidate for drug development aimed at treating a range of diseases.
Case Study 1: Acetylcholinesterase Inhibition
A study focused on the synthesis and evaluation of compounds related to this compound demonstrated promising results in inhibiting acetylcholinesterase activity. The findings suggested that modifications to the bicyclic structure could enhance inhibitory potency, providing insights into designing new treatments for Alzheimer's disease.
Case Study 2: Anticancer Properties
Another investigation explored the anticancer properties of derivatives synthesized from this compound. Various analogs were tested against different cancer cell lines, revealing significant cytotoxic effects that warrant further exploration into their mechanisms of action and potential as anticancer agents.
Mechanism of Action
The mechanism of action of 8-(4-tert-butylbenzoyl)-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Features
The 8-azabicyclo[3.2.1]oct-2-ene scaffold is shared among multiple derivatives, but substituent variations at the 3-, 8-, and other positions dictate pharmacological profiles. Key analogs include:
SD-1008 (8-Benzyl-4-oxo-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylic Acid)
- Substituents : Benzyl (8-position), oxo (4-position), dicarboxylic acid (6,7-positions).
- Activity : Potent Janus kinase 2 (JAK2) inhibitor; blocks STAT3 nuclear translocation, inducing apoptosis in cancer cells .
- Comparison : The dicarboxylic acid groups in SD-1008 enable direct kinase inhibition, a mechanism absent in the target compound due to its lack of ionizable groups.
N-(Bis(4-Fluorophenyl)methyl)-8-(2-(Dimethylamino)ethyl)-8-azabicyclo[3.2.1]octan-3-amine Oxalate
- Substituents: Bis(4-fluorophenyl)methoxy (3α-position), dimethylaminoethyl (8-position).
- Activity: Neurotransmitter reuptake inhibitor, likely targeting monoamine transporters .
- Comparison: The fluorophenyl groups enhance receptor binding affinity, while the dimethylaminoethyl side chain may influence pharmacokinetics differently than the tert-butylbenzoyl group.
8-Methyl-8-azabicyclo[3.2.1]oct-2-ene
- Substituents : Methyl (8-position).
- Comparison : The methyl group reduces steric hindrance and lipophilicity, likely diminishing target engagement compared to bulkier substituents.
Data Table: Key Derivatives and Activities
Biological Activity
8-(4-tert-butylbenzoyl)-8-azabicyclo[3.2.1]oct-2-ene is a compound belonging to the class of azabicyclic compounds, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₁₉N |
| Molecular Weight | 253.36 g/mol |
| CAS Number | 900503-08-4 |
The biological activity of this compound primarily involves its interaction with various neurotransmitter receptors, particularly those associated with the central nervous system (CNS). The compound exhibits selectivity for kappa opioid receptors (KOR), which are implicated in pain modulation, mood regulation, and addiction pathways.
Pharmacological Effects
Research indicates that derivatives of azabicyclo[3.2.1]octane structures can act as potent kappa opioid receptor antagonists. For instance, studies have demonstrated that modifications to this scaffold can yield compounds with significant antagonistic effects on KORs:
- Kappa Opioid Receptor Antagonism : The compound has shown promising results in inhibiting KORs, with reported IC₅₀ values indicating high potency (e.g., IC₅₀ = 20 nM) .
- CNS Activity : Compounds within this class have been evaluated for their ability to penetrate the blood-brain barrier, suggesting potential applications in treating CNS disorders .
Case Studies and Research Findings
Several studies have explored the biological implications of azabicyclo[3.2.1]octane derivatives:
- Kappa Opioid Antagonists : A series of analogs were synthesized and evaluated for their KOR antagonistic properties, revealing that structural modifications significantly influence receptor selectivity and potency .
- Neuropharmacological Applications : The potential for these compounds in treating conditions such as depression and addiction has been investigated, highlighting their role in modulating neurotransmitter systems involved in these disorders .
- Structure-Activity Relationship (SAR) : Detailed SAR studies have provided insights into how specific substituents affect biological activity, aiding in the design of more effective therapeutic agents .
Data Tables
The following table summarizes key findings from various studies on the biological activity of related compounds:
| Compound | KOR IC₅₀ (nM) | CNS Penetration | Therapeutic Potential |
|---|---|---|---|
| This compound | 20 | Yes | Pain relief, addiction treatment |
| 8-Azabicyclo[3.2.1]octan-3-yloxy-benzamide | 77 | Limited | Neurological disorders |
| Modified 8-Azabicyclo derivatives | 172 | Yes | Depression |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 8-(4-tert-butylbenzoyl)-8-azabicyclo[3.2.1]oct-2-ene, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis of bicyclic scaffolds like this compound often employs radical cyclization or multi-step functionalization. For example, radical cyclization using n-tributyltin hydride and AIBN in toluene has achieved >99% diastereocontrol for analogous 8-azabicyclo compounds . Enantioselective methods, such as direct scaffold construction from simpler precursors (e.g., tert-butyl carboxylate derivatives), are critical for stereochemical fidelity. Key parameters include solvent choice (e.g., toluene for radical reactions), temperature control (60–80°C), and catalyst loading (e.g., 2 mol% chiral ligands) .
Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?
- Methodological Answer : X-ray diffraction (XRD) is the gold standard for resolving stereochemistry. For example, orthorhombic crystal systems (space group P222) with unit cell parameters (a = 5.9354 Å, b = 13.3091 Å, c = 22.1511 Å) have been used to confirm bicyclic structures . Complementary techniques include H/C NMR for functional group analysis and high-resolution mass spectrometry (HRMS) for molecular formula validation. PubChem-derived InChI keys (e.g.,
USCRSHWOWXQVSW-UHFFFAOYSA-N) ensure reproducibility in computational modeling .
Q. How can researchers evaluate the pharmacological activity of this compound?
- Methodological Answer : Standardized in vitro assays (e.g., receptor binding studies, enzyme inhibition) are recommended for initial screening. For example, tropane alkaloid derivatives are tested for affinity to neurotransmitter transporters (e.g., dopamine, serotonin) using radiolabeled ligands. Dose-response curves (IC values) and selectivity ratios against off-target receptors should be reported. Cell viability assays (e.g., MTT) assess cytotoxicity .
Advanced Research Questions
Q. How can stereochemical challenges during synthesis be addressed to minimize diastereomer formation?
- Methodological Answer : High diastereocontrol (>99%) is achievable via radical cyclization with sterically hindered substrates (e.g., tert-butyl groups) that restrict rotational freedom . Chiral auxiliaries or asymmetric catalysis (e.g., Rh-catalyzed hydrogenation) can enhance enantiomeric excess. Computational modeling (DFT) predicts transition-state geometries to guide catalyst design .
Q. What strategies resolve contradictory bioactivity data across different assay systems?
- Methodological Answer : Contradictions often arise from assay-specific conditions (e.g., pH, co-solvents). Triangulate data using orthogonal assays (e.g., functional cAMP assays vs. radioligand binding) . Statistical meta-analysis of dose-response data across studies identifies outliers. Replicate experiments under standardized conditions (e.g., ISO 10993 for cytotoxicity) .
Q. How can ambiguous spectral data (e.g., overlapping NMR signals) be resolved?
- Methodological Answer : Apply 2D NMR techniques (HSQC, HMBC) to assign overlapping protons. For example, NOESY correlations differentiate axial/equatorial substituents in bicyclic systems. Dynamic NMR (variable-temperature studies) resolves conformational exchange broadening. Crystallographic data (e.g., torsion angles: −177.08° for C–N bonds) validate proposed structures .
Q. What computational methods are effective for predicting metabolic stability of this compound?
- Methodological Answer : Use in silico tools like SwissADME or Schrödinger’s QikProp to estimate metabolic sites (e.g., tert-butyl hydroxylation). Molecular docking (AutoDock Vina) predicts cytochrome P450 binding affinities. Validate with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH) .
Notes
- All methodologies are derived from peer-reviewed studies or authoritative databases (PubChem, NIST).
- For synthetic protocols, prioritize reproducibility by adhering to reported reaction conditions (solvent, catalyst, temperature).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
